molecular formula C21H16N2O3 B14361997 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione CAS No. 90791-37-0

1-Amino-4-anilino-2-methoxyanthracene-9,10-dione

Cat. No.: B14361997
CAS No.: 90791-37-0
M. Wt: 344.4 g/mol
InChI Key: XUWMGNPWAPODQF-UHFFFAOYSA-N
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Description

1-Amino-4-anilino-2-methoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound has unique structural features that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with aniline and methoxy groups under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-Amino-4-anilino-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione
  • 1-Amino-4-anilino-2-hydroxyanthracene-9,10-dione
  • 1-Amino-4-anilino-2-methyl-anthracene-9,10-dione

Uniqueness: 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione stands out due to its specific combination of functional groups, which impart unique chemical and biological properties

Properties

CAS No.

90791-37-0

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-amino-4-anilino-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C21H16N2O3/c1-26-16-11-15(23-12-7-3-2-4-8-12)17-18(19(16)22)21(25)14-10-6-5-9-13(14)20(17)24/h2-11,23H,22H2,1H3

InChI Key

XUWMGNPWAPODQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)N

Origin of Product

United States

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